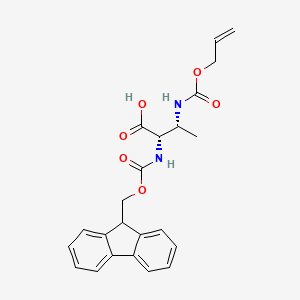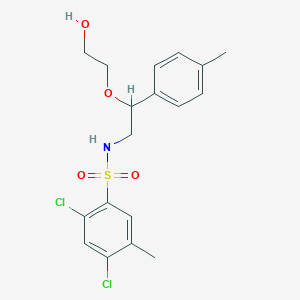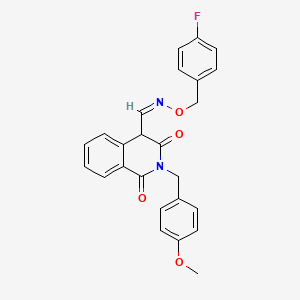
(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid” is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound might involve the use of 9‐Fluorenylmethyloxycarbonyl/ tbutyl‐based convergent protein synthesis . This synthetic strategy involves solid phase synthesized and suitably protected peptide fragments corresponding to the entire peptide/protein‐sequence being condensed on a solid support or in solution, to the target protein .Molecular Structure Analysis
The molecular formula of this compound is C23H24N2O6 . More detailed structural information, including NMR, HPLC, LC-MS, UPLC & more, can be found in the relevant documents .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its role in the synthesis of complex peptides and small proteins .Physical And Chemical Properties Analysis
The molecular weight of this compound is 424.45 g/mol . More detailed physical and chemical properties, including its boiling point and storage conditions, can be found in the relevant documents .Aplicaciones Científicas De Investigación
Synthesis and Protection Strategies
The synthesis of enantiomerically pure (2S,3R)- and (2S,3S)-2,3-diaminobutyric acids with Fmoc protected α-amino groups and compatibly protected β-amino groups can be prepared from L-threonine and L-allothreonine. This process involves starting from the corresponding hydrazides by the Mitsunobu reaction, demonstrating the compound's role in the synthesis of complex amino acid derivatives (Schmidt, Mundinger, Riedl, Haas, & Lau, 1992).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is utilized to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be removed by triethylamine in dry pyridine solution while other base-labile protecting groups remain intact, highlighting its application in the synthesis of oligonucleotide fragments (Gioeli & Chattopadhyaya, 1982).
Facilitating Synthesis of N-Substituted Hydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation with specific polystyrene derivatives to afford a method for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This illustrates the compound's significance in streamlining the synthesis process of biologically relevant molecules (Mellor & Chan, 1997).
Application in Solid-Phase Peptide Synthesis
The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids for solid-phase peptide synthesis has been widely adopted. Advances in solid supports, linkages, and side chain protecting groups, along with a better understanding of solvation conditions, have significantly enhanced the methodology. This has enabled the synthesis of biologically active peptides and small proteins under a wide variety of conditions, showcasing the orthogonal versatility of the Fmoc strategy in bioorganic chemistry (Fields & Noble, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-VLIAUNLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2381842-52-8 |
Source


|
| Record name | (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2656137.png)
![4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2656138.png)
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)

![Spiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2656145.png)




![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)
![N-(4-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656156.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)